schiarisanrin D

Description

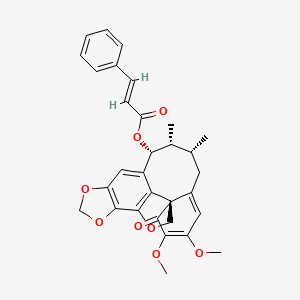

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H30O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C31H30O8/c1-17-12-20-13-22(34-3)28(35-4)30(33)31(20)15-36-29-25(31)21(14-23-27(29)38-16-37-23)26(18(17)2)39-24(32)11-10-19-8-6-5-7-9-19/h5-11,13-14,17-18,26H,12,15-16H2,1-4H3/b11-10+/t17-,18-,26-,31+/m1/s1 |

InChI Key |

ACFUZZGYRLQTDI-VNUPLTAFSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C=CC6=CC=CC=C6)OC)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Schiarisanrin D

Phytochemical Sources and Isolation Strategies for Schiarisanrin D

This compound is a naturally occurring compound found in specific plant species. Its isolation requires meticulous phytochemical techniques to separate it from a complex mixture of other plant constituents.

Isolation from Schisandra arisanensis

This compound was first identified and isolated from the stems of Schisandra arisanensis, a plant native to Taiwan. nih.govacs.org The isolation process typically begins with an ethanol (B145695) extract of the plant material. acs.org This crude extract then undergoes bioassay-directed fractionation, a method that uses biological activity to guide the separation process. acs.org This involves a series of chromatographic techniques to purify the compound. While the specific details of the entire fractionation process for this compound are part of a broader isolation of multiple compounds, the initial extraction provides the starting point for its purification. acs.orgnih.gov

Isolation from Kadsura longipedunculata and Related Species

This compound has also been isolated from the roots of Kadsura longipedunculata. nih.gov The isolation from this plant involves subjecting a 95% ethanol extract of the dried roots to a combination of chromatographic methods. researchgate.net These methods include separation on silica (B1680970) gel, Sephadex LH-20, and semipreparative High-Performance Liquid Chromatography (HPLC). nih.gov This multi-step chromatographic approach is essential for obtaining pure this compound from the complex phytochemical matrix of the plant. nih.gov

Advanced Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D: HMQC, HMBC, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in elucidating the complex structure of this compound. acs.orgacs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques were employed to piece together its molecular framework. acs.orgthieme-connect.com

Two-dimensional NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) were used to establish the correlations between protons and carbons, revealing the carbon skeleton and the placement of various functional groups. acs.orgrsc.org Correlation Spectroscopy (COSY) experiments helped to identify proton-proton coupling networks, outlining the sequence of protons within the molecule. acs.orgrsc.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial information about the spatial proximity of different protons, which was instrumental in determining the relative stereochemistry of the molecule. acs.orgthieme-connect.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Data derived from related structural elucidation studies)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | ~ 6.0-7.0 | ~ 120-140 |

| 2 | ~ 6.0-7.0 | ~ 120-140 |

| 3 | - | ~ 140-160 |

| 4 | - | ~ 140-160 |

| 5 | ~ 2.0-3.0 | ~ 40-50 |

| 6 | - | ~ 80-90 |

| 7 | ~ 4.0-5.0 | ~ 70-80 |

| 8 | ~ 2.0-3.0 | ~ 40-50 |

| 9 | ~ 1.0-1.5 | ~ 15-25 |

| 10 | ~ 5.5-6.0 | ~ 70-80 |

| 1' | - | ~ 130-140 |

| 2' | ~ 6.5-7.5 | ~ 110-120 |

| 3' | - | ~ 150-160 |

| 4' | - | ~ 150-160 |

| 5' | ~ 6.5-7.5 | ~ 110-120 |

| 6' | - | ~ 130-140 |

| OMe-3 | ~ 3.5-4.0 | ~ 55-65 |

| OMe-4 | ~ 3.5-4.0 | ~ 55-65 |

| OMe-3' | ~ 3.5-4.0 | ~ 55-65 |

| OAc-10 | ~ 1.5-2.0 | ~ 20-25 (CH₃), ~170 (C=O) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The table is a representative compilation based on typical values for similar lignan (B3055560) structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provided the molecular weight and formula of this compound. nih.gov High-resolution mass spectrometry (HRMS) would have been used to determine the precise elemental composition. The mass spectrum of a related compound, schiarisanrin B, showed a molecular ion at m/z 442, and a significant fragment at m/z 382, indicating the loss of an acetoxyl group. acs.org This type of fragmentation analysis is crucial for identifying key functional groups within the molecule. acs.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Elucidation

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offered further structural insights. nih.gov The UV spectrum provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems like aromatic rings and double bonds. msu.educureffi.org The IR spectrum reveals the presence of specific functional groups. libretexts.orglehigh.edu For instance, the IR spectrum of the related schiarisanrin B showed characteristic absorptions for hydroxyl and carbonyl groups, which is also expected for this compound. acs.org

Chiroptical Methods (Circular Dichroism) for Stereochemical Determination

The determination of a molecule's absolute configuration is a critical aspect of its structural elucidation, particularly for complex chiral molecules like this compound. nih.gov Chiroptical methods, especially electronic circular dichroism (ECD) spectroscopy, are powerful, non-destructive techniques used for this purpose. medchemexpress.compsu.edureading.ac.uk

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.comwestmont.edu This differential absorption, known as the Cotton effect, is wavelength-dependent and provides a unique spectrum for a specific stereoisomer. psu.edu The sign and magnitude of the Cotton effects in an ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophores within the molecule. chiralabsxl.com

For dibenzocyclooctadiene lignans (B1203133) and related compounds, the ECD spectrum is particularly sensitive to the axial chirality of the biphenyl (B1667301) system. nih.gov The stereochemistry of this compound was established through detailed spectral analysis. acs.org In practice, this involves comparing the experimental ECD spectrum with the spectra of structurally related compounds whose absolute configurations are already known. chiralabsxl.comresearchgate.net Alternatively, the experimental spectrum can be compared to theoretical spectra generated using quantum-chemical calculations. nih.gov A close correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov For lignans from the Schisandraceae family, analysis of ECD data is a standard method for assigning the absolute configuration of the biphenyl moiety. nih.gov

| Parameter | Description |

| Technique | Electronic Circular Dichroism (ECD) Spectroscopy |

| Principle | Differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com |

| Output | A spectrum of Cotton effects (positive or negative peaks) versus wavelength. |

| Application | Determination of the absolute configuration and conformation of chiral molecules in solution. reading.ac.uk |

| Basis of Assignment | Comparison of experimental spectra with those of known compounds or with quantum-chemically calculated spectra. nih.govchiralabsxl.com |

Crystallographic Analysis in this compound Structural Confirmation

While spectroscopic methods like NMR and CD provide crucial data, single-crystal X-ray analysis is widely regarded as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. acs.orgnih.gov The structure and stereochemistry of this compound were ultimately confirmed using this "gold standard" technique. acs.orgresearchgate.net

X-ray crystallography is an experimental science that determines the precise arrangement of atoms within a crystal. wikipedia.org The process requires a high-quality single crystal of the compound, which should be pure and sufficiently large. wikipedia.orgmuni.cz This crystal is placed in an intense beam of monochromatic X-rays. libretexts.org The crystal lattice diffracts the X-rays into a unique, three-dimensional pattern of reflections. muni.czxray.cz

By meticulously measuring the angles and intensities of these diffracted X-rays, crystallographers can generate an electron density map of the molecule. wikipedia.org This map allows for the precise determination of the position of each atom, as well as bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. muni.cz The structural data obtained from X-ray crystallography for this compound provided the conclusive evidence needed to corroborate the findings from spectral analyses and fully establish its complex molecular architecture. acs.org

| Feature | Description |

| Technique | Single-Crystal X-ray Diffraction Analysis |

| Requirement | A pure, single crystal of the material (typically >0.1 mm). wikipedia.org |

| Process | An intense X-ray beam is directed at the crystal, producing a diffraction pattern. libretexts.org |

| Data Output | A three-dimensional map of electron density within the crystal. wikipedia.org |

| Information Yielded | Precise atomic positions, bond lengths, bond angles, and absolute stereochemistry. muni.cz |

| Significance | Considered the definitive ("gold standard") method for molecular structure elucidation. acs.orgnih.gov |

Synthetic and Biosynthetic Pathways of Schiarisanrin D and Analogues

Elucidation of Proposed Biosynthetic Mechanisms for Lignans (B1203133)

The biosynthesis of DBCOD lignans is a complex process that originates from the well-established phenylpropanoid pathway. Evidence suggests that the formation of these intricate structures begins with the coupling of propenylphenols, which are derived from cinnamic acid. researchgate.net The proposed biosynthetic route involves several key stages, starting from simpler precursors and advancing toward the characteristic octacyclic core.

The generally accepted biosynthetic pathway is initiated by the oxidative dimerization of two C6-C3 propenylphenol units, such as isoeugenol. researchgate.net This dimerization leads to the formation of dibenzylbutane lignans. These intermediate compounds then undergo further enzymatic transformations, including hydroxylation and O-methylation. The crucial and defining step in the biosynthesis of DBCOD lignans is the intramolecular C-C phenol coupling of these dibenzylbutane precursors. This oxidative cyclization forges the central eight-membered ring, establishing the core dibenzocyclooctadiene scaffold. researchgate.netresearchgate.net While the general steps have been outlined, the specific enzymes responsible for the key C-C bond formation that creates the octacyclic ring have not been fully elucidated. researchgate.net

| Precursor/Intermediate | Role in Pathway |

|---|---|

| Cinnamic Acid | Primary precursor from the Phenylpropanoid Pathway |

| Propenylphenols (e.g., Isoeugenol) | C6-C3 monomer units that undergo initial dimerization |

| Dibenzylbutane Lignans | Intermediate products of dimerization, precursors to cyclization |

| Dibenzocyclooctadiene Scaffold | Core structure formed by intramolecular C-C phenol coupling |

Synthetic Approaches to Schiarisanrin D and its Derivatives

The chemical synthesis of dibenzocyclooctadiene lignans like this compound presents significant challenges due to the presence of a sterically hindered biaryl bond and multiple stereocenters. Researchers have developed several elegant strategies to overcome these hurdles, focusing on the controlled construction of the central eight-membered ring and the installation of correct stereochemistry.

| Reaction Type | Purpose in the Synthetic Pathway |

|---|---|

| Atropdiastereoselective Biaryl Coupling | Construction of the stereogenic biaryl axis with high stereocontrol. nih.govnih.gov |

| Asymmetric Crotylation | Enantioselective installation of stereocenters on side chains. nih.govacs.org |

| Hydroboration/Suzuki-Miyaura Coupling | Diastereoselective formation of C-C bonds to build the carbon framework. nih.govacs.org |

Semi-synthetic Modifications and Analogue Generation for Enhanced Bioactivity

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, provides a powerful avenue for generating novel analogues of complex molecules like this compound. This approach allows for the exploration of structure-activity relationships (SAR) and the potential development of compounds with improved biological profiles.

Research on lignans isolated from Schisandra sphenathera has demonstrated the feasibility of this approach. Starting with schisantherin A, a lignan (B3055560) closely related to this compound, a series of new derivatives have been synthesized. nih.gov These modifications typically target the functional groups on the dibenzocyclooctadiene core, such as hydroxyl or ester moieties. For example, ten new derivatives of schisantherin A were created to investigate their potential biological activities. nih.gov The evaluation of these semi-synthetic compounds revealed that specific structural modifications could significantly influence their bioactivity. Several of the natural lignans and the newly synthesized derivatives were assessed for their anti-proliferative effects on four human cancer cell lines as well as for their estrogenic potency. nih.gov Notably, some of the natural analogues exhibited very potent estrogenic activity, highlighting how even subtle structural differences within the lignan family can lead to distinct biological functions. nih.gov This work underscores the value of semi-synthesis in generating diverse molecular probes to better understand and enhance the therapeutic potential of the dibenzocyclooctadiene lignan class.

| Compound Type | Tested Bioactivity | Finding |

|---|---|---|

| Natural Lignans (Compounds 5, 7, 8 from source) | Estrogenic Activity | Exhibited very potent estrogenic activity. nih.gov |

| Semi-synthetic Schisantherin A Derivatives (11-20 from source) | Anti-proliferative Activity | Evaluated against four human cancer cell lines. nih.gov |

Molecular and Cellular Mechanisms of Action of Schiarisanrin D

Interaction with Cellular Signaling Pathways (e.g., PI3K/AKT Pathway, Nrf2/HO Pathway)

Cellular signaling pathways are complex networks that dictate cellular functions. The Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway are critical in regulating cell survival, proliferation, and response to oxidative stress. nih.govfrontiersin.org

PI3K/AKT Pathway: This pathway is central to promoting cell survival and growth. nih.gov Lignans (B1203133) from Schisandra chinensis, a plant family related to the source of schiarisanrin D, have been suggested to exert neuroprotective effects through the PI3K/AKT pathway. nih.gov For instance, studies on the related compound schisandrin (B1198587) B have demonstrated its ability to activate PI3K/Akt signaling. researchgate.netontosight.ai However, direct evidence of this compound's interaction with the PI3K/AKT pathway has not been detailed in the available research.

Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. mdpi.comacgpubs.org Activation of this pathway leads to the production of antioxidant enzymes that protect cells from damage. frontiersin.orgmdpi.com Research on schisandrin A, a compound related to this compound, has shown that it can regulate the Nrf2 signaling pathway to reduce inflammation and oxidative stress in certain models. researchgate.net At present, specific studies detailing the effects of this compound on the Nrf2/HO-1 pathway are not available.

Table 1: Interaction of this compound with Cellular Signaling Pathways

| Pathway | Target Protein(s) | Effect of this compound |

|---|---|---|

| PI3K/AKT | PI3K, AKT | No data available |

| Nrf2/HO-1 | Nrf2, HO-1 | No data available |

Modulation of Apoptotic and Proliferative Processes

Apoptosis: Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both converging on the activation of caspases, the executioner enzymes of apoptosis. An extract from Schizandra arisanensis, the plant from which this compound is isolated, was found to protect cells from cytokine-induced apoptosis. This study identified that the related compounds schiarisanrin A and schiarisanrin B contributed to this anti-apoptotic effect. In contrast, another related compound, schiarisanrin C, has been reported to be cytotoxic, indicating it may promote cell death. acs.org There is currently no specific research available that defines the direct role of this compound in modulating apoptotic processes.

Cell Proliferation: Cell proliferation is the process of cell growth and division. Uncontrolled proliferation is a hallmark of cancer, making the cell cycle a key target for therapeutic intervention. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1/G0 or G2/M) can inhibit the proliferation of cancer cells. While some lignans from the Schisandraceae family have been investigated for their anti-proliferative effects, there are no specific studies in the available literature that describe the impact of this compound on cell proliferation or the cell cycle.

Table 2: Effects of this compound on Apoptosis and Proliferation

| Process | Key Markers (e.g., Caspases, Cyclins) | Effect of this compound | Cell Line/Model |

|---|---|---|---|

| Apoptosis | Caspase-3, Bcl-2, Bax | No data available | N/A |

| Proliferation | PCNA, Ki-67, Cyclin D1 | No data available | N/A |

Target Identification and Validation Approaches for this compound

Identifying the molecular target of a bioactive compound is a critical step in drug discovery, explaining its mechanism of action and potential therapeutic applications.

Target Identification Approaches: Several experimental strategies exist for target identification. Affinity-based methods use a modified version of the compound to "pull out" its binding partners from a cell lysate. Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that a protein becomes more stable and resistant to protease digestion when bound to a small molecule. Genetic approaches like CRISPR-Cas9 can be used to systematically knock out genes to see which one, when absent, makes the cells insensitive to the compound, thereby identifying the target. Computational methods can also predict potential targets based on the chemical structure of the compound.

Target Validation: Once a potential target is identified, it must be validated to confirm that it is responsible for the compound's biological effects. This often involves techniques like RNA interference (RNAi) or CRISPR-Cas9 to specifically reduce or eliminate the target protein and then observing if the cellular response to the compound is diminished.

Despite the availability of these advanced techniques, no studies have been published that specifically report the identification or validation of a molecular target for this compound.

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are crucial as therapeutic agents and as tools for studying biochemical pathways. Inhibition can be reversible or irreversible.

Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding.

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which changes the enzyme's shape and reduces its efficiency, regardless of whether the substrate is bound.

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.

While related lignans have shown enzyme-inhibiting properties—for example, schiarisanrin A inhibits nitric oxide (NO) production—there is no specific data in the existing literature regarding the enzyme inhibitory activities of this compound or its potential mechanisms of inhibition. nih.gov

Table 4: Enzyme Inhibition by this compound

| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki/IC50) |

|---|

Structure Activity Relationship Sar Studies of Schiarisanrin D and Its Analogues

Investigation of Structural Motifs Influencing Bioactivity

The bioactivity of schiarisanrin D and its analogues is intrinsically linked to their core dibenzocyclooctadiene lignan (B3055560) skeleton. This structural framework is a recurring motif in a class of polyphenols that exhibit a wide array of pharmacological effects, including anti-tumor, anti-HIV, neuroprotective, and anti-inflammatory properties. acgpubs.orgvulcanchem.com The unique, rigid, and stereochemically complex structure of this scaffold provides a platform for precise spatial orientation of various substituents, which dictates the interaction with biological targets.

Research into the lignans (B1203133) from the genus Kadsura and Schisandra has revealed that the dibenzocyclooctadiene core is a privileged scaffold for bioactivity. acgpubs.org Analogues of this compound, which share this central motif, have demonstrated a range of biological effects. For example, schiarisanrin C has been found to be cytotoxic against several cancer cell lines, while schiarisanrins A and B have shown potential insulin-promoting effects. acgpubs.orggazi.edu.tr This suggests that while the core lignan structure confers a general propensity for biological activity, the specific nature and pattern of substitutions on the skeleton are critical in determining the type and potency of the pharmacological response.

| Compound/Analogue | Core Structure | Reported Bioactivity | Source |

| This compound | Dibenzocyclooctadiene Lignan | Bioactive Lignan | iomcworld.com |

| Schiarisanrin C | Dibenzocyclooctadiene Lignan | Cytotoxic against cancer cells | gazi.edu.tr |

| Schiarisanrin A | Dibenzocyclooctadiene Lignan | Insulin-promoting effects, Anti-inflammatory, Neuroprotective | acgpubs.orgvulcanchem.com |

| Schiarisanrin B | Dibenzocyclooctadiene Lignan | Insulin-promoting effects | acgpubs.org |

| Heteroclitin D | Dibenzocyclooctadiene Lignan | Potential blood tonic active marker | researchgate.net |

| Gomisin G | Dibenzocyclooctadiene Lignan | Anti-HIV activity | acgpubs.org |

Impact of Functional Group Variations on Pharmacological Efficacy

The pharmacological efficacy of a molecule is highly sensitive to variations in its functional groups. These groups influence the electronic, solubility, and steric properties of the compound, which in turn affect its absorption, distribution, metabolism, and target interaction. ashp.org In the context of this compound and its analogues, modifying peripheral functional groups—such as hydroxyls, methoxys, and ester moieties—on the dibenzocyclooctadiene core is a key strategy for modulating bioactivity.

A clear example of this principle, although from a different class of compounds, is seen in SAR studies of dorsomorphin, an inhibitor of bone morphogenetic protein (BMP) signaling. nih.gov Researchers found that replacing a pyridine (B92270) ring with a more extended quinoline (B57606) system increased inhibitory activity. nih.gov Furthermore, substituting an ether substituent with a piperazine (B1678402) group enhanced the compound's metabolic stability. nih.gov These findings illustrate how targeted functional group variations can be used to fine-tune both the pharmacodynamic and pharmacokinetic profiles of a lead compound, a strategy that is directly applicable to the optimization of lignans like this compound.

| Functional Group Property | Influence on Pharmacological Efficacy | General Example | Source |

| Electronic Effects | Affects the ability to form interactions like hydrogen bonds and dipole-dipole interactions with a biological target. Governed by electron-donating or withdrawing nature of the group. | Modifying methoxy (B1213986) groups on the aromatic rings can alter the electron density and binding affinity. | ashp.org |

| Solubility Effects | Influences absorption and distribution in the body. Hydrophilic (e.g., -OH) vs. lipophilic (e.g., -OCH3, esters) groups determine water and lipid solubility. | The type of ester group on the lignan backbone can be varied to optimize solubility and cell permeability. | ashp.org |

| Steric Effects | The size and shape of functional groups determine the molecule's ability to fit into a target's binding site. Bulky groups can either enhance or hinder binding. | Introduction of a bulky substituent could improve selectivity for a specific receptor isoform. | ashp.org |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

In modern drug discovery, computational methods are indispensable tools for accelerating SAR studies. Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the molecular basis of activity, guiding the rational design of more effective analogues. nih.gov

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org The fundamental principle is that similar molecules are expected to have similar activities. wikipedia.org For a series of lignan analogues, a QSAR model could take the form: Activity = f(physicochemical properties) + error. wikipedia.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. imist.ma These maps serve as a guide for designing new analogues with enhanced potency. The predictive power of these models is rigorously tested through internal and external validation methods. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). mdpi.comimist.ma This method allows researchers to visualize the plausible binding mode of a compound within the active site of a protein target. The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. nih.gov By understanding these interactions for this compound or its analogues, medicinal chemists can propose modifications to enhance binding affinity and, consequently, biological activity. For example, docking studies might reveal an empty pocket in the binding site, suggesting that adding a specific functional group to the lignan scaffold could lead to a more potent inhibitor.

| Computational Method | Description | Application in SAR | Source |

| QSAR | Develops a mathematical model that correlates the structural or physicochemical properties of compounds with their biological activity. | Predicts the activity of novel, unsynthesized analogues. Identifies key molecular descriptors (e.g., lipophilicity, electronic properties) that are critical for activity. | nih.govwikipedia.org |

| 3D-QSAR (CoMFA/CoMSIA) | A type of QSAR that uses 3D molecular fields (steric, electrostatic) to build the model. Generates intuitive 3D contour maps. | Provides a 3D visual guide for where to modify a molecule to increase or decrease activity. | mdpi.comimist.ma |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target (e.g., a protein). | Elucidates the specific molecular interactions (e.g., H-bonds) responsible for binding. Guides rational design of analogues with improved target affinity. | imist.manih.gov |

Preclinical Research Methodologies and Models for Schiarisanrin D

In vitro Assay Systems for Efficacy and Mechanism Elucidation

In vitro assays are the cornerstone of early-stage preclinical research, offering a controlled environment to investigate the direct effects of a compound on biological systems at the cellular and molecular level. These assays are crucial for initial efficacy screening and for dissecting the underlying mechanisms of action.

Cell-based assays utilize living cells to assess the biological response to a test compound. biocrick.comjax.org These systems can range from traditional two-dimensional (2D) monocultures to more physiologically relevant three-dimensional (3D) models. biocrick.com

Initial studies on lignans (B1203133) isolated from Kadsura longipedunculata, including schiarisanrin D, have employed cell-based assays to evaluate their hepatoprotective potential. In one such study, the hepatoprotective activity against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 human liver cancer cells was assessed. researchgate.net While some related spirobenzofuranoid lignans showed moderate activity, the specific efficacy data for this compound in this assay was part of a broader screening of 28 isolated lignans. researchgate.net

For related lignans from the Schisandra and Kadsura genera, cell-based assays have been pivotal in identifying cytotoxic and anti-proliferative effects against various human cancer cell lines. alderleyanalytical.comtandfonline.com These studies typically measure cell viability or proliferation after exposure to the compound, with endpoints often determined using colorimetric assays like the MTT or SRB assays. alderleyanalytical.comiaea.org For instance, derivatives of the related lignan (B3055560) schizandrin (B1681555) have been tested against A549 (lung), DU145 (prostate), and MCF-7 (breast) cancer cell lines. alderleyanalytical.com Although schiarisanrin C, a closely related compound isolated alongside this compound, demonstrated cytotoxic activity against several cancer cell lines, similar published data for this compound is less specific. acs.orgacs.org

Table 1: Examples of Cell-Based Assays Used for Lignans from Schisandra and Kadsura Species This table is representative of assays used for this class of compounds; specific findings for this compound may vary.

| Assay Type | Cell Line(s) | Biological Activity Investigated | Example Compound(s) | Reference(s) |

|---|---|---|---|---|

| Hepatoprotective Assay | HepG2 | Protection against APAP-induced toxicity | Lignans from K. longipedunculata | researchgate.net |

| Cytotoxicity Assay | KB, COLO-205, HEPA, HELA | Anti-cancer activity | Schiarisanrin C | acs.org |

| Anti-proliferative Assay | A549, DU145, MCF-7 | Anti-cancer activity | Schizandrin derivatives | alderleyanalytical.com |

| Apoptosis Inhibition | BRIN-BD11 (rat insulinoma) | Insulin-promoting effects | Schiarisanrin A, Schiarisanrin B | capes.gov.br |

Three-dimensional (3D) microtissue models represent an advancement over 2D cultures by better mimicking the complex cell-cell and cell-matrix interactions of in vivo tissues. frontiersin.orgjst.go.jp These models, which include spheroids and organoids, can provide a more accurate reflection of a tumor's microenvironment or an organ's architecture. acs.orgfrontiersin.orgscielo.br For example, intestinal organoids can simulate the crypt-villus structure and key functions of the intestine. scielo.br While the application of 3D microtissue models is becoming more common in drug discovery to improve the predictive value of preclinical screening, specific studies detailing the use of these advanced models for the evaluation of this compound have not been prominently reported in the available literature. acs.orgfrontiersin.org

Biochemical assays are cell-free systems designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. mdpi.comnih.gov These assays are essential for confirming the mechanism of action suggested by cell-based studies.

Enzyme Assays: These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a test compound, identifying potential inhibitors or activators. nih.govresearchgate.net For example, non-polar extracts from Schisandra sphenanthera, a plant from the same family as sources of this compound, were found to dose-dependently inhibit the activity of cyclooxygenase-2 (COX-2) in a cell-free enzyme inhibition assay. nih.gov Enzyme assays are critical in drug discovery for determining kinetic parameters and screening for off-target effects. nih.govpreprints.org

Receptor Binding Assays: These assays quantify the binding of a ligand to its receptor, which is a key interaction for many physiological processes and drug actions. plos.orguab.edu Radioligand binding assays, for instance, use a radioactively labeled ligand to determine the affinity and density of receptors. plos.orgnih.gov While compounds from the Kadsura genus have been investigated for a range of biological activities that may involve receptor interactions, such as anti-HIV and neuroprotective effects, specific receptor binding assay data for this compound is not detailed in the reviewed literature. capes.gov.bracgpubs.org The use of techniques like Surface Plasmon Resonance (SPR) allows for real-time, label-free measurement of binding kinetics, which is a valuable tool in characterizing drug-target interactions. mdpi.com

In vivo Preclinical Animal Models (Non-Human)

In vivo studies in non-human animal models are a critical step in preclinical research, providing data on a compound's efficacy and its behavior within a whole, living organism. researchgate.net

The zebrafish (Danio rerio) has emerged as a valuable model organism in preclinical research. nih.govfrontiersin.orgresearchgate.net Its advantages include rapid external development, transparent embryos allowing for direct visualization of organogenesis, and tractability for high-throughput screening. nih.gove-kjgm.org Zebrafish models are increasingly used to study neurodevelopmental disorders, cancer, and other diseases, and to screen for potential therapeutic compounds. uab.edunih.gov Although there is potential for its use, the application of zebrafish models specifically for evaluating the efficacy of this compound has not been reported in the reviewed literature.

The selection of an appropriate animal model is a critical decision that significantly impacts the translational relevance of preclinical findings. jax.organimalab.eu An ideal model should mimic key aspects of the human disease's pathology and physiology. nih.govnih.gov However, it is recognized that no single animal model can perfectly replicate a human disease, and the choice is often based on a balance of factors including availability, established protocols, and the specific research question. altex.org

A significant challenge in preclinical research is the "translational gap," where promising results in animal models fail to translate into clinical efficacy in humans. plos.orgmdpi.com To improve the predictive value of preclinical studies, there is an increasing emphasis on rigorous study design, including randomization, blinding, and appropriate statistical power calculations. iaea.orgplos.orgosteology.org Furthermore, considering factors like sex differences in animal models can be crucial, as this is often a neglected variable that can impact outcomes and their relevance to the human population. nih.gov For lignans from Schisandra and Kadsura, which are often investigated for complex conditions like cancer or inflammatory diseases, selecting models that accurately reflect the human tumor microenvironment or inflammatory pathways is essential for generating meaningful data. nih.govpreprints.orgacgpubs.org

Advanced Analytical Techniques for Preclinical Sample Analysis (e.g., UPLC/MS-MS)

The accurate quantification of test compounds in biological samples is paramount for interpreting preclinical data. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC/MS-MS) is a powerful and widely used analytical technique for this purpose. researchgate.netalderleyanalytical.commdpi.com

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex mixtures from biological matrices like plasma, serum, or tissue homogenates. researchgate.netwaters.com This technique has been successfully applied to the qualitative and quantitative analysis of lignans and nortriterpenoids in Schisandra samples. researchgate.net The method allows for the simultaneous identification and quantification of multiple compounds within a short timeframe. researchgate.netmdpi.com In a typical workflow, the sample undergoes extraction to isolate the analytes of interest, which are then separated by the UPLC system based on their physicochemical properties. The separated compounds are then ionized and detected by the mass spectrometer, which can identify them based on their unique mass-to-charge ratio and fragmentation patterns, providing highly specific and quantitative data. waters.comresearchgate.net This level of analytical rigor is essential for establishing pharmacokinetic profiles and confirming target engagement in preclinical studies. alderleyanalytical.com

Future Research Directions and Translational Potential of Schiarisanrin D

Exploration of Novel Therapeutic Applications based on Preclinical Findings

While specific preclinical data for schiarisanrin D is sparse, the known biological activities of closely related compounds, particularly those also isolated from Schizandra arisanensis, suggest several promising avenues for investigation. One of the initial reports on this compound mentioned its isolation alongside schiarisanrin C, which demonstrated cytotoxic effects against various cancer cell lines, including epidermoid carcinoma of the nasopharynx (KB), colon carcinoma (COLO-205), hepatoma (HEPA), and cervix tumor (HELA) cells. Although this compound itself was not evaluated for cytotoxicity in that study, its structural similarity to a known cytotoxic agent warrants its investigation as a potential anticancer agent.

Furthermore, an extract from Schizandra arisanensis containing schiarisanrins A and B has been shown to protect insulin-secreting beta-cells from cytokine-mediated death, a process relevant to type 1 diabetes. In the same study, schiarisanrin C again exhibited cytotoxicity, while this compound's effect was not reported. This dichotomy of effects among closely related analogues highlights the need for direct preclinical testing of this compound to determine its specific bioactivity.

Future preclinical studies should therefore focus on evaluating this compound across a range of therapeutic areas where other Schisandra lignans (B1203133) have shown promise, including:

Oncology: Assessing the cytotoxic and antiproliferative effects of this compound against a broad panel of cancer cell lines.

Inflammatory Diseases: Investigating its potential to modulate inflammatory pathways, a known property of many Schisandra lignans.

Neuroprotection: Exploring its effects in models of neurodegenerative diseases, given the neuroprotective activities of compounds like schisandrin (B1198587) B.

Metabolic Disorders: Examining its role in metabolic regulation, particularly in the context of diabetes and its complications, based on the findings related to beta-cell protection by its analogues.

Table 1: Preclinical Bioactivities of Selected Schiarisanrin Analogues and Schisandra Lignans

| Compound/Extract | Therapeutic Area | Observed Effect |

|---|---|---|

| Schiarisanrin C | Oncology | Cytotoxic against KB, COLO-205, HEPA, and HELA cancer cell lines. |

| Schizandra arisanensis Extract (containing Schiarisanrins A & B) | Diabetes/Metabolic | Protective effect against cytokine-mediated β-cell death. |

| Schisandrin | Inflammation | Inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. |

| Schisandrin A | Inflammation | Anti-inflammatory effects in animal models of acute inflammation. |

| Schisandrin B | Neuroprotection | Neuroprotective effects in a model of Parkinson's disease. |

| Schisandrin B | Oncology | Antitumor activity against various malignant tumors in preclinical studies. |

Further Elucidation of Undiscovered Molecular Targets

The molecular targets of this compound remain unknown. Identifying these targets is a critical step in understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects. Future research should employ a variety of target identification strategies.

Given the cytotoxic activity of its analogue, schiarisanrin C, initial investigations could focus on pathways commonly dysregulated in cancer, such as those involved in cell cycle progression, apoptosis, and signal transduction. For instance, some schisandrin derivatives have been found to induce G2/M phase arrest and apoptosis by interacting with tubulin.

A broader, unbiased approach to target discovery could involve techniques such as affinity chromatography-mass spectrometry, where a labeled this compound molecule is used to "pull down" its binding partners from cell lysates. Furthermore, given the diverse bioactivities of Schisandra lignans, which include anti-inflammatory and neuroprotective effects, exploring targets within these pathways is also a logical step.

Development of Advanced Synthetic Strategies for this compound and its Analogues

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. A total synthesis would not only provide a reliable supply for extensive biological evaluation but also open the door to the creation of novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

The synthesis of schizandrin (B1681555) derivatives has been explored as a strategy to enhance their anticancer activity. These efforts have focused on modifying specific positions of the lignan (B3055560) core to improve cytotoxic effects. Similar medicinal chemistry campaigns could be initiated for this compound. By systematically modifying its structure, it may be possible to identify key pharmacophoric features and develop structure-activity relationships (SAR) that guide the design of more effective therapeutic agents.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the cellular and molecular effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide an unbiased view of the global changes that occur in a biological system upon treatment with the compound.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in cells treated with this compound, providing insights into the signaling pathways and biological processes it modulates.

Proteomics: Mass spectrometry-based proteomics can identify alterations in protein expression and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: Analyzing the metabolome can uncover changes in cellular metabolism, which is often dysregulated in diseases like cancer and metabolic disorders.

By integrating data from these different omics levels, researchers can construct a more complete picture of this compound's mechanism of action and identify potential biomarkers for its activity.

Computational Drug Design and In Silico Screening for this compound Scaffold

Computational approaches can significantly accelerate the drug discovery and development process for this compound and its derivatives.

Molecular Docking: Once potential molecular targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to these targets. This can help to prioritize targets for experimental validation and provide insights into the structural basis of its activity.

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its known active analogues, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with a similar scaffold that are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogues is synthesized and tested, QSAR models can be built to correlate their structural features with their biological activity. These models can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds.

Q & A

Basic Research Question: What experimental design principles should guide the initial synthesis and characterization of Schiarisanrin D?

Answer:

The synthesis of this compound requires a robust experimental design prioritizing reproducibility. Begin with a literature review to identify gaps in existing synthetic pathways . Use orthogonal purification techniques (e.g., column chromatography, HPLC) and validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral assignments align with predicted molecular structures . Document protocols in detail, including solvent systems, reaction kinetics, and catalyst optimization, adhering to guidelines for chemical reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.